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molecular formula C9H9Cl2FO3S B8397339 1-(2,6-Dichloro-3-fluorophenyl)ethyl methanesulfonate

1-(2,6-Dichloro-3-fluorophenyl)ethyl methanesulfonate

Cat. No. B8397339
M. Wt: 287.13 g/mol
InChI Key: OPCWPQMTGTWVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912330B2

Procedure details

1-(2,6-dichloro-3-fluorophenyl)ethanol (5.2 g, 24.9 mmol), methanesulfonyl chloride (6.3 g, 55 mmol, 2.2 eq), and triethylamine (6.1 g) were stirred in 50 ml of DCM and 12 ml of DMF at room temperature overnight. Water and DCM were added, and the layers were separated. The aqueous layer was extracted with DCM. The combined organic layers were dried, evaporated and chromatographed (EtOAc/Hexanes 1:10) to give an oil, 5.11 g, in 71% yield.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]([OH:12])[CH3:11].[CH3:13][S:14](Cl)(=[O:16])=[O:15].C(N(CC)CC)C.CN(C=O)C>C(Cl)Cl.O>[CH3:13][S:14]([O:12][CH:10]([C:3]1[C:4]([Cl:9])=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[Cl:1])[CH3:11])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)O
Name
Quantity
6.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (EtOAc/Hexanes 1:10)
CUSTOM
Type
CUSTOM
Details
to give an oil, 5.11 g

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OC(C)C1=C(C(=CC=C1Cl)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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